5,5-Difluoropiperidin-3-ol hydrochloride
CAS No.: 1803584-46-4
Cat. No.: VC2876386
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803584-46-4 |
---|---|
Molecular Formula | C5H10ClF2NO |
Molecular Weight | 173.59 g/mol |
IUPAC Name | 5,5-difluoropiperidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H |
Standard InChI Key | ORZOEWZVRCZMAK-UHFFFAOYSA-N |
SMILES | C1C(CNCC1(F)F)O.Cl |
Canonical SMILES | C1C(CNCC1(F)F)O.Cl |
Introduction
Chemical Structure and Physical Properties
Structural Identification
5,5-Difluoropiperidin-3-ol hydrochloride possesses a distinct molecular structure that contributes to its unique chemical and biological properties. The compound is formally identified by several parameters that allow for its precise characterization in scientific literature and databases.
The molecular structure features a piperidine ring with two fluorine atoms at the 5-position, creating a gem-difluoro moiety. The hydroxyl group at the 3-position provides a potential hydrogen bond donor/acceptor site, while the protonated nitrogen of the piperidine ring forms an ionic bond with the chloride counterion. This structural arrangement contributes significantly to the compound's physicochemical properties and biological interactions.
Stereoisomers
An important structural characteristic of 5,5-Difluoropiperidin-3-ol hydrochloride is the stereocenter at the 3-position, which gives rise to two distinct stereoisomers. These stereoisomers have been isolated and characterized, each possessing potentially different biological activities and properties.
These stereoisomers represent an important aspect of the compound's diversity, as stereochemistry can significantly influence biological activity, binding affinity, and pharmacokinetic properties. The specific three-dimensional arrangement of atoms around the stereocenter at the 3-position determines whether the compound exists in the R or S configuration, potentially leading to distinct interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 5,5-Difluoropiperidin-3-ol hydrochloride contribute to its utility in various applications. The incorporation of fluorine atoms significantly influences these properties, particularly enhancing the compound's lipophilicity and metabolic stability.
The hydrochloride salt form provides enhanced solubility in aqueous media compared to the free base, making it more suitable for biological assays and pharmaceutical formulations. The presence of the hydroxyl group at the 3-position introduces potential for hydrogen bonding interactions, which can be crucial for biological recognition and binding to target proteins.
The gem-difluoro moiety at the 5-position contributes to the compound's metabolic stability by protecting against oxidative metabolism at this position. Additionally, the electronegative fluorine atoms alter the electronic distribution within the molecule, potentially influencing its reactivity and binding characteristics with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5,5-Difluoropiperidin-3-ol hydrochloride typically begins with the preparation of the parent compound, 5,5-Difluoropiperidin-3-ol, followed by salt formation. The primary synthetic route involves electrophilic fluorination of piperidine derivatives to introduce the gem-difluoro functionality at the 5-position.
This synthetic approach requires careful control of reaction conditions to achieve selective fluorination at the desired position while preserving the hydroxyl functionality at the 3-position. Various fluorinating agents can be employed for this transformation, including diethylaminosulfur trifluoride (DAST), deoxofluor, or other nucleophilic fluorinating reagents that can effectively convert a carbonyl or hydroxyl group to the corresponding gem-difluoro moiety.
Industrial Production Methods
In industrial settings, the synthesis of 5,5-Difluoropiperidin-3-ol hydrochloride is often conducted using continuous flow processes rather than traditional batch methods. These continuous flow approaches offer several advantages, including enhanced production efficiency, improved safety profiles, and more consistent product quality.
The industrial production typically employs automated systems and specialized reactors designed to handle the hazardous reagents associated with fluorination chemistry. These systems allow for precise control of reaction parameters, including temperature, pressure, and reagent stoichiometry, which are critical for achieving high yields and purity levels required for research-grade or pharmaceutical-grade materials.
Chemical Reactivity
Reaction Profile
The chemical reactivity of 5,5-Difluoropiperidin-3-ol hydrochloride is largely determined by its functional groups: the secondary amine (as the hydrochloride salt), the hydroxyl group, and the gem-difluoro moiety. Each of these functional groups can participate in various chemical transformations, making the compound a versatile building block in organic synthesis.
The hydroxyl group at the 3-position can undergo typical alcohol reactions, including oxidation, esterification, and etherification. These transformations provide routes to various derivatives with potentially enhanced or modified properties. The amine functionality, once freed from the hydrochloride salt, can participate in numerous reactions, including alkylation, acylation, and coupling with electrophiles to create more complex molecular architectures.
Stability Considerations
The gem-difluoro functionality at the 5-position contributes significantly to the compound's stability profile. The strong carbon-fluorine bonds are resistant to many chemical transformations, providing metabolic stability in biological systems. This feature makes 5,5-Difluoropiperidin-3-ol hydrochloride particularly valuable in medicinal chemistry applications, where metabolic stability is often a desired characteristic.
Biological Activity and Mechanism of Action
Pharmacological Profile
The biological activity of 5,5-Difluoropiperidin-3-ol hydrochloride stems from its unique structural features and the influence of fluorine atoms on its physicochemical properties. The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors, where the fluorine atoms play a crucial role in determining binding affinity and selectivity due to their electronegativity and steric effects.
The hydroxyl group at the 3-position can participate in hydrogen bonding with target proteins, enhancing the compound's interactions with biomolecules. This feature, combined with the conformational effects induced by the gem-difluoro moiety, allows the molecule to modulate biochemical pathways effectively, making it valuable for research in pharmacology and biochemistry.
Structure-Activity Relationships
The stereochemistry at the 3-position, giving rise to the (R) and (S) isomers, potentially influences the biological activity of 5,5-Difluoropiperidin-3-ol hydrochloride. The three-dimensional arrangement of the hydroxyl group relative to the piperidine ring can significantly impact binding interactions with target proteins, potentially resulting in stereoselectivity in biological responses.
Applications in Research and Industry
Pharmaceutical Research
5,5-Difluoropiperidin-3-ol hydrochloride has significant applications in pharmaceutical research, primarily due to its enhanced lipophilicity and metabolic stability conferred by the fluorine atoms. These properties make it a valuable building block for medicinal chemistry programs aimed at developing drug candidates with improved pharmacokinetic profiles.
The compound can serve as a scaffold for creating libraries of derivatives with potential therapeutic applications. By functionalizing the hydroxyl group or the amine (after deprotonation), researchers can generate diverse analogues with potentially enhanced or novel biological activities. The stereoisomers provide additional diversity for structure-activity relationship studies.
Chemical Synthesis Applications
These hazard classifications indicate that appropriate precautions should be taken when handling the compound to minimize exposure and potential adverse effects.
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